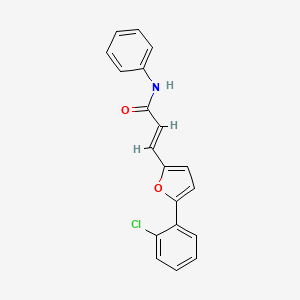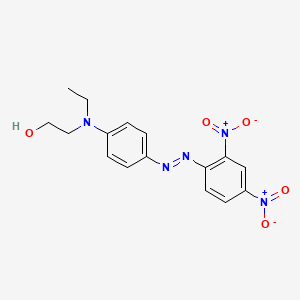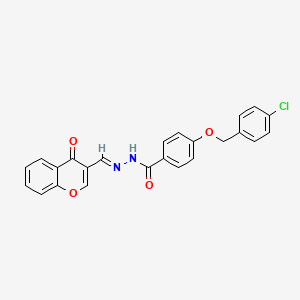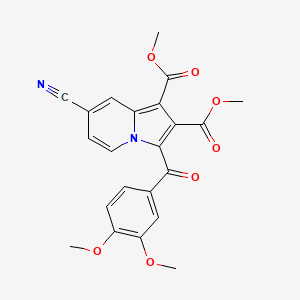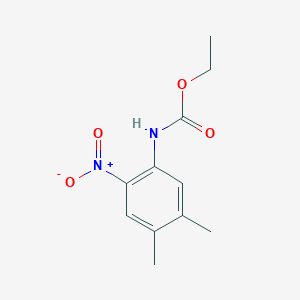
Ethyl N-(4,5-dimethyl-2-nitrophenyl)-carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-(4,5-dimethyl-2-nitrophenyl)-carbamate is an organic compound with a complex structure It is characterized by the presence of an ethyl carbamate group attached to a 4,5-dimethyl-2-nitrophenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-(4,5-dimethyl-2-nitrophenyl)-carbamate typically involves the reaction of 4,5-dimethyl-2-nitrophenyl isocyanate with ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The isocyanate group reacts with the hydroxyl group of ethanol, resulting in the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl N-(4,5-dimethyl-2-nitrophenyl)-carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbamate group can be hydrolyzed to yield the corresponding amine and ethanol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 4,5-dimethyl-2-aminophenyl carbamate.
Reduction: Formation of 4,5-dimethyl-2-nitroaniline and ethanol.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl N-(4,5-dimethyl-2-nitrophenyl)-carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl N-(4,5-dimethyl-2-nitrophenyl)-carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The carbamate group can also participate in covalent bonding with proteins, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl N-(4-methyl-2-nitrophenyl)-carbamate
- Ethyl N-(5-methyl-2-nitrophenyl)-carbamate
- Ethyl N-(4,5-dimethyl-3-nitrophenyl)-carbamate
Uniqueness
Ethyl N-(4,5-dimethyl-2-nitrophenyl)-carbamate is unique due to the specific positioning of the methyl and nitro groups on the phenyl ring. This structural arrangement can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C11H14N2O4 |
|---|---|
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
ethyl N-(4,5-dimethyl-2-nitrophenyl)carbamate |
InChI |
InChI=1S/C11H14N2O4/c1-4-17-11(14)12-9-5-7(2)8(3)6-10(9)13(15)16/h5-6H,4H2,1-3H3,(H,12,14) |
InChI-Schlüssel |
OYCXNZSJXKZTSI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=C(C=C(C(=C1)C)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-9-nitro-11-oxo-5,11-dihydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B15076096.png)
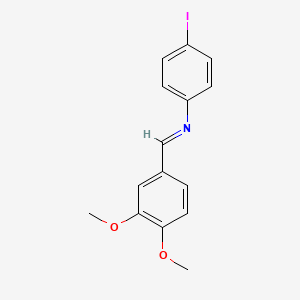
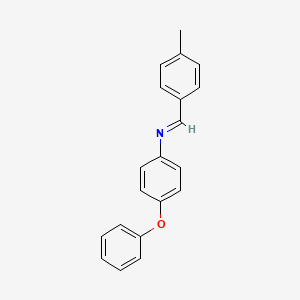
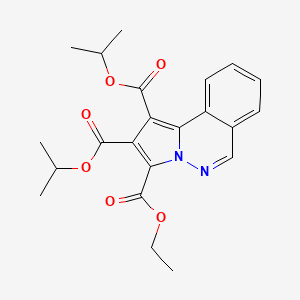
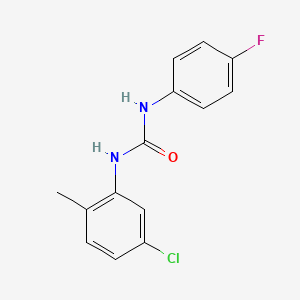
![8-Amino-3-hexyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B15076114.png)
![1-Ethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate](/img/structure/B15076115.png)
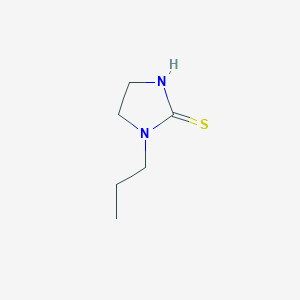
![2-hydroxy-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B15076133.png)
